Hydrogen Bond Donor Capacity vs. Tritriacontan-16-one
The presence of the 18-hydroxyl group in 18-Hydroxytritriacontan-16-one provides a hydrogen-bond donor capability (HBD count: 1) and a larger topological polar surface area (TPSA: 37.3 Ų), compared to the simple ketone analog tritriacontan-16-one, which has no hydrogen-bond donors (HBD count: 0) and a TPSA of only 17.1 Ų [1][2]. This structural difference is critical for applications where specific intermolecular interactions, such as binding to biological targets or altering material surface properties, are required.
| Evidence Dimension | Hydrogen Bond Donor Count |
|---|---|
| Target Compound Data | 1 |
| Comparator Or Baseline | Tritriacontan-16-one: 0 |
| Quantified Difference | Absolute difference of 1 HBD |
| Conditions | Calculated molecular descriptor (Plantaedb) |
Why This Matters
This structural difference directly impacts the compound's ability to engage in hydrogen bonding, influencing solubility, chromatographic retention, and biological target engagement, making it non-interchangeable with its non-hydroxylated analog for research requiring precise molecular recognition.
- [1] Plantaedb. 18-Hydroxytritriacontan-16-one. https://plantaedb.com/compounds/18-hydroxytritriacontan-16-one View Source
- [2] Plantaedb. Tritriacontan-16-one. https://plantaedb.com/compounds/tritriacontan-16-one View Source
